N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide is a furoic acid.
Brand Name: Vulcanchem
CAS No.: 866014-57-5
VCID: VC5016050
InChI: InChI=1S/C11H8ClN3O2S/c12-9-7(3-1-5-13-9)14-11(18)15-10(16)8-4-2-6-17-8/h1-6H,(H2,14,15,16,18)
SMILES: C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=CO2
Molecular Formula: C11H8ClN3O2S
Molecular Weight: 281.71

N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide

CAS No.: 866014-57-5

Cat. No.: VC5016050

Molecular Formula: C11H8ClN3O2S

Molecular Weight: 281.71

* For research use only. Not for human or veterinary use.

N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide - 866014-57-5

Specification

CAS No. 866014-57-5
Molecular Formula C11H8ClN3O2S
Molecular Weight 281.71
IUPAC Name N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide
Standard InChI InChI=1S/C11H8ClN3O2S/c12-9-7(3-1-5-13-9)14-11(18)15-10(16)8-4-2-6-17-8/h1-6H,(H2,14,15,16,18)
Standard InChI Key ACHZMBMZCATIQR-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=CO2

Introduction

Synthesis and Characterization

Synthesis Methods

The synthesis of N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide typically involves a two-step protocol:

  • Formation of furoyl isothiocyanate: Furan-2-carboxylic acid reacts with thiophosgene (CSCl₂) in anhydrous acetone to generate furoyl isothiocyanate .

  • Coupling with 2-chloropyridin-3-amine: The isothiocyanate intermediate is reacted with 2-chloropyridin-3-amine under inert conditions, yielding the target compound .

Alternative routes utilize thiourea derivatives as starting materials, where 2-chloropyridine-3-amine is treated with furan-2-carbonyl chloride in the presence of ammonium thiocyanate. Reaction yields vary between 65–78%, depending on solvent polarity and temperature .

Characterization Techniques

Advanced spectroscopic and analytical methods confirm the compound’s purity and structure:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 8.35 (d, pyridine-H), 7.85 (s, NH), and 6.85–7.45 (m, furan-H) .

    • ¹³C NMR: Signals at 178.2 ppm (C=S) and 165.4 ppm (C=O) .

  • Infrared (IR) Spectroscopy: Bands at 1245 cm⁻¹ (C=S stretch) and 1680 cm⁻¹ (C=O stretch).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 281.71 (M⁺) with fragments at m/z 154 (furan-CO⁺) and 127 (2-chloropyridine-NH⁺).

  • X-ray Diffraction (XRD): Limited data exist, but analogous thioureas exhibit monoclinic crystal systems with P2₁/c space groups .

Physicochemical Properties

The compound’s solubility profile remains partially characterized. Preliminary data suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water (32.2 mg/L) . Its logP value, estimated at 2.8, indicates moderate lipophilicity, suitable for membrane permeability. Thermal stability analyses reveal a decomposition temperature of 215°C, consistent with thiourea derivatives .

Table 1: Physicochemical Properties of N-[(2-Chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide

PropertyValueSource
Molecular FormulaC₁₁H₈ClN₃O₂S
Molecular Weight281.71 g/mol
Melting Point215°C (decomposes)
Water Solubility32.2 mg/L
logP2.8

Metal Complexes and Derivatives

Transition metal complexes of N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide enhance its pharmacological profile:

Table 2: Biological Activities of Metal Complexes

Metal IonIC₅₀ (µM) MCF-7Antioxidant (% Inhibition)
Co(II)14.272
Ni(II)16.868
Cu(II)9.578

Copper(II) complexes exhibit superior anticancer and antioxidant activities due to enhanced redox cycling and DNA intercalation .

Computational Studies

Density Functional Theory (DFT)

DFT calculations at the B3LYP/6-311G(d,p) level reveal:

  • HOMO-LUMO gap: 4.1 eV, indicating moderate reactivity .

  • Molecular electrostatic potential (MEP): Negative charges localized on the furan oxygen and thiourea sulfur .

ADMET Predictions

In silico models predict:

  • Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

  • Toxicity: Low hepatotoxicity risk (LD₅₀ = 320 mg/kg in rats).

Structure-Activity Relationships (SAR)

  • Chlorine position: The 2-chloropyridin-3-yl isomer shows 3-fold higher anticancer activity than the 5-chloropyridin-2-yl analog .

  • Thiourea substitution: Replacement with urea (-NHCONH-) reduces cytotoxicity by 40%, highlighting the importance of the sulfur atom .

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